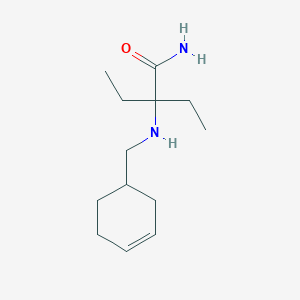![molecular formula C15H18N2O B7631738 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol](/img/structure/B7631738.png)
4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical fields. MPMP is a phenolic compound that belongs to the class of beta-adrenergic receptor agonists. It has been shown to have a wide range of biochemical and physiological effects that make it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol involves its binding to beta-adrenergic receptors, which are located on the surface of cells in various tissues throughout the body. This binding leads to the activation of a signaling pathway that results in the relaxation of smooth muscle, increased heart rate, and increased cardiac output.
Biochemical and physiological effects:
4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol has a wide range of biochemical and physiological effects, including the relaxation of smooth muscle, increased heart rate, and increased cardiac output. Additionally, 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. Additionally, 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol in lab experiments is that it has not yet been approved for clinical use, meaning that its potential therapeutic applications are still being investigated.
Orientations Futures
There are several potential future directions for research on 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol. One area of interest is its potential use as a treatment for heart failure, as it has been shown to have a positive effect on heart function. Additionally, further research is needed to better understand the anti-inflammatory properties of 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol and its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis and asthma. Finally, research is needed to determine the safety and efficacy of 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol in clinical trials, which will be necessary before it can be approved for clinical use.
Méthodes De Synthèse
The synthesis of 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol involves several steps, including the reaction of 2-chloromethylpyridine with 4-hydroxybenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a positive effect on heart function, making it a potential treatment for heart failure. Additionally, 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma.
Propriétés
IUPAC Name |
4-[[methyl(1-pyridin-2-ylethyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12(15-5-3-4-10-16-15)17(2)11-13-6-8-14(18)9-7-13/h3-10,12,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUYJBOJYFGVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-[(1-Tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B7631661.png)
![3-chloro-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7631662.png)
![5-[[5-(3-methylphenyl)-1H-pyrazol-4-yl]methylamino]-3H-1,3-benzoxazol-2-one](/img/structure/B7631663.png)
![2-[(4-Hydroxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7631665.png)

![4-[(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenol](/img/structure/B7631695.png)
![N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-hydroxy-3-methylpiperidine-1-carboxamide](/img/structure/B7631698.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7631707.png)
![N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7631708.png)
![1,1,1-Trifluoro-3-[(1-phenylpyrazol-4-yl)methylsulfanyl]propan-2-ol](/img/structure/B7631715.png)
![5-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631724.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B7631735.png)
![1-[(3-hydroxy-6-methylpyridin-2-yl)methyl]-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7631742.png)
![2-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-N,N-dimethylacetamide](/img/structure/B7631759.png)